N-[(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidene]hydroxylamine
CAS No.:
Cat. No.: VC17535419
Molecular Formula: C12H12N4O
Molecular Weight: 228.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12N4O |
|---|---|
| Molecular Weight | 228.25 g/mol |
| IUPAC Name | (NE)-N-[(E)-3-(1-benzyltriazol-4-yl)prop-2-enylidene]hydroxylamine |
| Standard InChI | InChI=1S/C12H12N4O/c17-13-8-4-7-12-10-16(15-14-12)9-11-5-2-1-3-6-11/h1-8,10,17H,9H2/b7-4+,13-8+ |
| Standard InChI Key | RRCBRUQXMGOFAY-ZAUJTXRMSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)CN2C=C(N=N2)/C=C/C=N/O |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=C(N=N2)C=CC=NO |
Introduction
Synthesis of 1,2,3-Triazole-Based Compounds
1,2,3-Triazole compounds are typically synthesized using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which is a powerful tool for forming carbon-nitrogen bonds in a highly regioselective manner . This method allows for the efficient synthesis of diverse triazole derivatives by varying the alkynyl and azido components.
Potential Biological Activities
While specific biological data for N-[(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidene]hydroxylamine is not available, related triazole compounds have demonstrated potential in various therapeutic areas. The presence of a hydroxylamine group could influence the compound's reactivity and biological interactions, potentially affecting its stability or activity in biological systems.
Future Research Directions
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Synthesis Optimization: Developing efficient synthesis protocols for N-[(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidene]hydroxylamine using CuAAC reactions.
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Biological Activity Screening: Investigating the compound's potential biological activities, including anticancer properties and interactions with biological targets.
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Structural Modifications: Exploring structural variations to enhance stability, solubility, or biological activity.
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